4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile
Overview
Description
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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Biological Activity
4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carbonitrile, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article explores its biological activity, including its pharmacological effects, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound has the following chemical formula and structure:
- Molecular Formula : CHN\O
- CAS Number : 1082806-61-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
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Neuropharmacological Effects
- Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems. In particular, this compound may influence dopamine and norepinephrine transporters, which are critical in mood regulation and cognitive functions.
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Anticonvulsant Properties
- Preliminary studies suggest potential anticonvulsant effects. For instance, compounds with similar dioxole structures have been shown to modulate seizure activity in animal models, indicating a possible therapeutic role in epilepsy management.
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Antioxidant Activity
- The benzo[d][1,3]dioxole moiety is known for its antioxidant properties. This suggests that this compound may help mitigate oxidative stress-related cellular damage.
Table 1: Summary of Biological Activities
Activity | Findings |
---|---|
Neuropharmacological | Potential inhibition of dopamine and norepinephrine reuptake |
Anticonvulsant | Modulation of seizure activity in animal models |
Antioxidant | Reduction of oxidative stress markers in vitro |
Case Study: Neuropharmacological Effects
A study exploring the effects of related compounds on monoamine transporters revealed that derivatives similar to this compound significantly inhibited the reuptake of dopamine and norepinephrine. This suggests a potential for enhancing mood and cognitive function through modulation of these neurotransmitter systems .
Case Study: Anticonvulsant Activity
In an experiment using maximal electroshock seizure models in mice, compounds structurally related to this compound demonstrated a protective effect against induced seizures. This effect was attributed to enhanced GABAergic transmission and modulation of ion channels involved in neuronal excitability .
The proposed mechanism of action for this compound includes:
- Inhibition of Reuptake Transporters : Similar compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine.
- Modulation of Ion Channels : Evidence suggests that the compound may interact with voltage-gated ion channels, affecting neuronal excitability and synaptic transmission.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)pyrrolidine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-4-9-5-14-6-10(9)8-1-2-11-12(3-8)16-7-15-11/h1-3,9-10,14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIMYRMWGKAGJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CC3=C(C=C2)OCO3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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